molecular formula C14H16N2O2 B12600434 3-Ethoxy-6-(4-ethoxyphenyl)pyridazine CAS No. 650602-95-2

3-Ethoxy-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B12600434
CAS No.: 650602-95-2
M. Wt: 244.29 g/mol
InChI Key: QUWZGCCAJDAAQV-UHFFFAOYSA-N
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Description

3-Ethoxy-6-(4-ethoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. The compound’s structure consists of a pyridazine ring substituted with ethoxy groups at the 3 and 6 positions and a phenyl ring at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-6-(4-ethoxyphenyl)pyridazine can be achieved through various methods. One common approach involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. The reaction typically proceeds under mild conditions and can be catalyzed by Lewis acids. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of pyridazine derivatives involve optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, efficient purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6-(4-ethoxyphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and substituted pyridazines with various functional groups.

Scientific Research Applications

3-Ethoxy-6-(4-ethoxyphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, pyridazine derivatives are known to inhibit enzymes like cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and cardiotonic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-6-(4-ethoxyphenyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its dual ethoxy substitution enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

650602-95-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-ethoxy-6-(4-ethoxyphenyl)pyridazine

InChI

InChI=1S/C14H16N2O2/c1-3-17-12-7-5-11(6-8-12)13-9-10-14(16-15-13)18-4-2/h5-10H,3-4H2,1-2H3

InChI Key

QUWZGCCAJDAAQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCC

Origin of Product

United States

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